2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Overview
Description
The compound would be described based on its molecular structure, which would include the types and arrangement of atoms.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the precise structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Optical Sensors and Biological Applications
Compounds containing heteroatoms like pyrimidine derivatives, including 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine, play a significant role in the development of optical sensors due to their ability to form coordination and hydrogen bonds. These compounds are not only pivotal in creating exquisite sensing materials but also hold a wide array of biological and medicinal applications. Their versatility makes them suitable for use in sensing probes, highlighting their importance in both scientific research and practical applications (Jindal & Kaur, 2021).
Medicinal Chemistry and Pharmaceutical Applications
Pyrimidine derivatives, including structures similar to 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine, are crucial in medicinal chemistry, especially in the synthesis of compounds with significant pharmaceutical applications. The pyranopyrimidine core, for instance, is a key precursor in the medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. The development and application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds have been extensively explored, demonstrating the compound's broad applicability and potential in creating lead molecules for various therapeutic areas (Parmar, Vala, & Patel, 2023).
Tautomerism and Molecular Interactions
The study of tautomerism and the effect of molecular interactions on tautomeric equilibria is another area where compounds like 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine are relevant. Understanding the interaction energy between molecules and how these interactions influence the stability of various tautomeric forms is crucial in the context of nucleic acid bases and their analogs. This knowledge is essential for both theoretical studies and practical applications in biochemistry and pharmacology (Person et al., 1989).
Safety And Hazards
The compound’s toxicity would be assessed, along with any other potential hazards. This could involve both laboratory testing and a review of the scientific literature.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications of the compound, and unanswered questions about its properties or effects.
properties
IUPAC Name |
2-(chloromethyl)-4-pyridin-4-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-7-10-13-6-3-9(14-10)8-1-4-12-5-2-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDJYXFQTPGZRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744597 | |
Record name | 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine | |
CAS RN |
944906-18-7 | |
Record name | 2-(Chloromethyl)-4-(4-pyridinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944906-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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